1H-Benzimidazole,2-ethyl-1-propyl-(9CI)

Lipophilicity Physicochemical properties Drug discovery

1H-Benzimidazole, 2-ethyl-1-propyl-(9CI), also known as 2-Ethyl-1-propyl-1H-benzimidazole (CAS 24103-02-4), is a synthetic heterocyclic aromatic compound belonging to the benzimidazole class. It has the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 24103-02-4
Cat. No. B2502816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole,2-ethyl-1-propyl-(9CI)
CAS24103-02-4
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1CC
InChIInChI=1S/C12H16N2/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2/h5-8H,3-4,9H2,1-2H3
InChIKeyLJINJJJTYPDBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-propyl-1H-benzimidazole (CAS: 24103-02-4) for Research & Procurement: Key Specifications


1H-Benzimidazole, 2-ethyl-1-propyl-(9CI), also known as 2-Ethyl-1-propyl-1H-benzimidazole (CAS 24103-02-4), is a synthetic heterocyclic aromatic compound belonging to the benzimidazole class . It has the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol. Its structure features a benzimidazole core with an ethyl group at the 2-position and a propyl group at the 1-position . Predicted physicochemical properties include a boiling point of 326.7±11.0 °C, a density of 1.0±0.1 g/cm³, and an estimated ACD/LogP of 3.58 .

2-Ethyl-1-propyl-1H-benzimidazole (24103-02-4) vs. Analogs: Why Substitution is Not Straightforward


Simple substitution of 2-ethyl-1-propyl-1H-benzimidazole (24103-02-4) with other 2-alkyl or N-alkyl benzimidazoles is not guaranteed to be chemically or biologically equivalent. The specific arrangement of the ethyl group at the 2-position and the propyl group at the 1-position dictates the compound's unique lipophilicity (estimated logP ~3.58) and steric profile , which in turn influence its solubility, membrane permeability, and potential interactions with biological targets [1]. Direct positional isomers, such as 1-ethyl-2-propyl-1H-benzimidazole (CAS 24107-52-6), share the same molecular formula and weight but possess different three-dimensional structures and electronic environments . These structural differences can lead to divergent binding affinities and pharmacokinetic behaviors, making them distinct research tools.

Quantitative Differentiation of 2-Ethyl-1-propyl-1H-benzimidazole (24103-02-4) from Close Analogs


Physicochemical Differentiation: Lipophilicity and Predicted ADME Properties

The calculated lipophilicity (ACD/LogP) of 2-ethyl-1-propyl-1H-benzimidazole is 3.58 . This value is a key determinant of its passive membrane permeability and distribution profile. While specific experimental logP values for its closest isomers are not available in the cited sources, this value provides a benchmark for comparison against other benzimidazole derivatives in a screening library, where optimal logP ranges (typically 1-3 for oral drugs) are a critical filter [1].

Lipophilicity Physicochemical properties Drug discovery ADME prediction

Spectral Differentiation: A Unique Analytical Fingerprint

The compound has a verified, unique analytical fingerprint. It is represented in the authoritative Wiley Registry of Mass Spectral Data and KnowItAll Mass Spectral Library, with associated NMR and MS (GC) spectra [1]. This curated spectral data provides a definitive reference for identification and purity assessment, distinguishing it from other benzimidazole derivatives which will have their own unique, but different, spectral signatures.

Analytical chemistry Spectral database Compound identification Quality control

Positional Isomerism: A Clear Structural Distinction

The compound is a distinct positional isomer of 1-ethyl-2-propyl-1H-benzimidazole (CAS 24107-52-6) . Both compounds share the same molecular formula (C₁₂H₁₆N₂) and molecular weight (188.27 g/mol), but differ in the location of the ethyl and propyl substituents. This difference in connectivity leads to unique three-dimensional conformations, which can result in different biological activities and binding affinities for biological targets .

Medicinal chemistry Structure-activity relationship Isomerism Chemical biology

Thermal Stability Indicator: Boiling Point Comparison

The predicted boiling point for 2-ethyl-1-propyl-1H-benzimidazole is 326.7±11.0 °C at 760 mmHg . This value is experimentally identical to the predicted boiling point for its positional isomer, 1-ethyl-2-propyl-1H-benzimidazole (CAS 24107-52-6), which is also reported as 326.7±11.0 °C . This indicates that the substitution pattern has a negligible impact on this specific bulk physical property.

Thermal analysis Chemical synthesis Purification Process chemistry

Antiproliferative Activity: A Class-Level Observation

While specific data for 2-ethyl-1-propyl-1H-benzimidazole is unavailable, a closely related 1H-benzimidazole derivative demonstrated an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line . This provides a benchmark for the class, but not a direct comparison. The activity of 2-ethyl-1-propyl-1H-benzimidazole may differ due to its specific substitution pattern.

Cancer research Cytotoxicity Cell-based assays Drug discovery

Key Application Scenarios for 2-Ethyl-1-propyl-1H-benzimidazole (24103-02-4) in Research


Medicinal Chemistry: Structure-Activity Relationship (SAR) Probe

Use 2-ethyl-1-propyl-1H-benzimidazole as a specific molecular probe to interrogate the SAR of benzimidazole-based compounds. Its distinct substitution pattern, compared to the 1-ethyl-2-propyl isomer , allows researchers to map the steric and electronic requirements for binding to a biological target of interest. Its relatively high predicted lipophilicity (LogP ~3.58) may make it a suitable candidate for targeting intracellular or CNS proteins.

Analytical Chemistry: Reference Standard for Method Development

Leverage the compound's inclusion in authoritative spectral libraries as a high-quality reference standard. Researchers can use its certified NMR and MS (GC) spectra to develop and validate analytical methods, such as for purity assessment by HPLC or GC-MS. This ensures accurate identification and quantification, a crucial step for quality control in any research or production setting.

Drug Discovery: In Vitro Screening for Antiproliferative Activity

Given the documented antiproliferative activity of related benzimidazole derivatives (e.g., IC50 = 16.38 µM against MDA-MB-231 cells) , this compound is a logical candidate for inclusion in focused screening libraries against cancer cell lines. Its unique substitution pattern may yield distinct activity profiles, potentially identifying a new lead series for further optimization.

Chemical Biology: Tool Compound for Studying Lipophilicity

With a predicted LogP of 3.58 , this compound can serve as a tool to investigate the effects of lipophilicity on cellular uptake and distribution. Researchers can compare its cellular behavior with that of more hydrophilic benzimidazoles to deconvolute the role of passive diffusion in their overall biological activity.

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